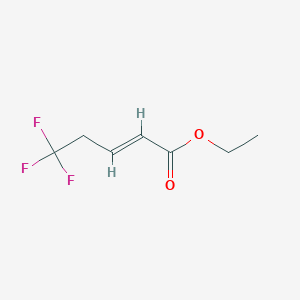Ethyl 5,5,5-trifluoropent-2-enoate
CAS No.: 137131-12-5
Cat. No.: VC7904836
Molecular Formula: C7H9F3O2
Molecular Weight: 182.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 137131-12-5 |
|---|---|
| Molecular Formula | C7H9F3O2 |
| Molecular Weight | 182.14 g/mol |
| IUPAC Name | ethyl (E)-5,5,5-trifluoropent-2-enoate |
| Standard InChI | InChI=1S/C7H9F3O2/c1-2-12-6(11)4-3-5-7(8,9)10/h3-4H,2,5H2,1H3/b4-3+ |
| Standard InChI Key | OSBSWFYMPMCZIA-ONEGZZNKSA-N |
| Isomeric SMILES | CCOC(=O)/C=C/CC(F)(F)F |
| SMILES | CCOC(=O)C=CCC(F)(F)F |
| Canonical SMILES | CCOC(=O)C=CCC(F)(F)F |
Introduction
Structural Characteristics and Molecular Configuration
Molecular Formula and Stereochemistry
Ethyl 5,5,5-trifluoropent-2-enoate possesses the molecular formula C₇H₉F₃O₂, with a conjugated enoate system extending from the ester moiety to the trifluoromethyl group. The (E)-stereoisomer is explicitly defined by the SMILES notation CCOC(=O)/C=C/CC(F)(F)F, indicating trans-configuration at the double bond . The InChIKey OSBSWFYMPMCZIA-ONEGZZNKSA-N further confirms this stereochemical assignment .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₉F₃O₂ | |
| Molecular Weight | 182.14 g/mol | |
| SMILES | CCOC(=O)/C=C/CC(F)(F)F | |
| InChIKey | OSBSWFYMPMCZIA-ONEGZZNKSA-N | |
| CAS Numbers | 137131-12-5, 1802225-80-4 |
Spectroscopic and Computational Data
Collision cross-section (CCS) predictions for various adducts, derived from ion mobility spectrometry, provide insights into its gas-phase behavior. For instance, the [M+H]+ ion (m/z 183.063) exhibits a CCS of 144.0 Ų, while the [M+Na]+ adduct (m/z 205.045) has a slightly higher CCS of 150.6 Ų . These values are critical for mass spectrometry-based identification in complex mixtures.
Synthetic Methodologies and Reaction Pathways
Claisen Rearrangement Strategies
The compound’s synthesis may leverage -sigmatropic rearrangements, as demonstrated in analogous trifluoromethylated allylic alcohols . For example, Johnson-Claisen rearrangements of γ-trifluoromethyl allylic alcohols yield α,β-unsaturated esters, though steric hindrance from bulky groups like SF₅ can impede reactivity . Ethyl 5,5,5-trifluoropent-2-enoate’s structure suggests it could arise from similar pathways, albeit with optimized conditions to accommodate the trifluoromethyl group’s electronic effects.
Catalytic Isomerization of Allylic Substrates
Recent advances in base-catalyzed stereospecific isomerization of allylic halides and amines offer alternative routes . Guanidine catalysts like TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) enable the conversion of chiral allylic precursors into enantioenriched products, preserving stereochemistry during double-bond migration . Applying these methods to trifluoromethylated allylic esters could streamline access to Ethyl 5,5,5-trifluoropent-2-enoate.
Physicochemical Properties and Stability
Solubility and Reactivity
The ester’s lipophilic trifluoromethyl group enhances solubility in organic solvents like dichloromethane or ethyl acetate, while the α,β-unsaturated system confers susceptibility to nucleophilic attack at the β-carbon. Hydrolytic stability under acidic or basic conditions remains uncharacterized but is expected to follow trends of similar enoates, with possible decomposition to 5,5,5-trifluoropent-2-enoic acid under prolonged exposure to moisture.
Applications in Organic Synthesis and Drug Discovery
Building Block for Fluorinated Scaffolds
The compound’s trifluoromethyl group and conjugated system make it a valuable precursor for synthesizing fluorinated heterocycles and aliphatic amines . For instance, palladium-catalyzed allylic substitutions could yield γ-trifluoromethylated piperidines, which are pharmacologically relevant due to their metabolic stability and bioavailability .
Role in Materials Science
Fluorinated esters are employed in polymer chemistry to modify surface properties and thermal stability. Ethyl 5,5,5-trifluoropent-2-enoate could serve as a monomer in copolymerizations, imparting hydrophobicity and chemical resistance to resultant materials.
Analytical Characterization Techniques
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion [M]+ at m/z 182.055, with fragmentation patterns revealing loss of the ethyl group (m/z 137) and subsequent cleavage of the trifluoromethyl moiety .
Table 2: Predicted Collision Cross-Sections for Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 183.063 | 144.0 |
| [M+Na]+ | 205.045 | 150.6 |
| [M+NH₄]+ | 200.089 | 148.3 |
Chromatographic Methods
Reverse-phase HPLC with C18 columns and acetonitrile/water gradients is suitable for purity analysis, as employed by suppliers to achieve ≥95% purity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume